

# An In-depth Technical Guide to the Physicochemical Properties of Benzyl 1-methylhydrazinecarboxylate

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## Compound of Interest

Compound Name:	Benzyl 1-methylhydrazinecarboxylate
Cat. No.:	B1280365

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## Introduction

**Benzyl 1-methylhydrazinecarboxylate** is a chemical compound of interest in various fields of chemical research, particularly in synthetic organic chemistry and drug discovery. Its unique structural features, combining a benzyl carbamate with a methylhydrazine moiety, make it a versatile building block and a potential pharmacophore. This technical guide provides a comprehensive overview of the known physicochemical properties of **Benzyl 1-methylhydrazinecarboxylate**, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications based on its chemical nature.

## Physicochemical Properties

Quantitative data for **Benzyl 1-methylhydrazinecarboxylate** is not extensively reported in publicly available literature. However, based on its structure and data from related compounds, the following properties can be summarized.

Property	Value	Source/Method
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	-
Molecular Weight	180.2 g/mol	<a href="#">[1]</a>
CAS Number	37519-04-3	
Appearance	Not explicitly reported; likely a solid or oil at room temperature.	Inferred from related hydrazine derivatives.
Melting Point	Not experimentally determined.	-
Boiling Point	Not experimentally determined.	-
Solubility	Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.	Inferred from the properties of benzyl carbazates and hydrazine derivatives.
pKa	Not experimentally determined. The presence of the hydrazine nitrogen atoms suggests basic character.	-
LogP	Not experimentally determined.	-

## Synthesis and Purification

The synthesis of **Benzyl 1-methylhydrazinecarboxylate** can be achieved through the reaction of benzyl chloroformate with methylhydrazine. This reaction is a standard method for the formation of carbazates.

## Experimental Protocol: Synthesis of Benzyl 1-methylhydrazinecarboxylate

Materials:

- Methylhydrazine
- Benzyl chloroformate[2][3][4]
- Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, pyridine, or an inorganic base like sodium carbonate)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methylhydrazine (1.0 equivalent) in the chosen anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Add the base (1.1 to 1.5 equivalents) to the solution while stirring.
- Slowly add a solution of benzyl chloroformate (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise, maintaining the temperature at 0 °C.[5]
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
- Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess base, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Experimental Protocol: Purification

Method: Flash column chromatography is a suitable method for the purification of **Benzyl 1-methylhydrazinecarboxylate**.

Procedure:

- Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Dissolve the crude product in a minimal amount of the chromatography solvent.
- Load the sample onto the column.
- Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
- Collect fractions and analyze them by thin-layer chromatography to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **Benzyl 1-methylhydrazinecarboxylate**.

## Spectroscopic Characterization

The structure of the synthesized **Benzyl 1-methylhydrazinecarboxylate** can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), a singlet for the methyl group protons, and signals for the N-H protons. The exact chemical shifts will depend on the solvent used.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate group (typically in the range of 155-160 ppm), the carbons of the aromatic ring, the benzylic carbon, and the methyl carbon.

## Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the following functional groups:

- N-H stretching: A broad band in the region of 3200-3400  $\text{cm}^{-1}$ .
- C-H stretching (aromatic and aliphatic): Peaks around 3000-3100  $\text{cm}^{-1}$  and 2850-2960  $\text{cm}^{-1}$ .
- C=O stretching (carbamate): A strong absorption band in the region of 1680-1720  $\text{cm}^{-1}$ .<sup>[6][7]</sup>  
<sup>[8]</sup>
- C-N stretching: Bands in the fingerprint region.
- Aromatic C=C stretching: Peaks around 1450-1600  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.

- Molecular Ion Peak ( $\text{M}^+$ ): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **Benzyl 1-methylhydrazinecarboxylate** (180.2 g/mol ).
- Fragmentation Pattern: Common fragmentation pathways for benzyl carbamates include the loss of the benzyl group (resulting in a tropylium ion at  $m/z$  91) and cleavage of the carbamate linkage.<sup>[9][10][11][12][13]</sup>

## Stability and Reactivity

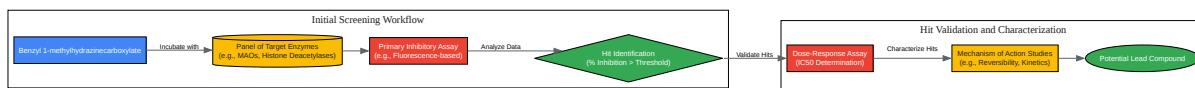
- Stability: **Benzyl 1-methylhydrazinecarboxylate** is expected to be relatively stable under normal laboratory conditions. However, like many hydrazine derivatives, it may be sensitive to strong oxidizing agents.
- Reactivity: The benzyl ester portion of the molecule can be selectively cleaved through catalytic hydrogenolysis. The hydrazine moiety offers reactive sites for further chemical

modifications, making it a useful intermediate in the synthesis of more complex molecules. Hydrazine derivatives are known to be good nucleophiles and can react with electrophiles.

## Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for **Benzyl 1-methylhydrazinecarboxylate**, the broader class of hydrazine derivatives is known to exhibit a wide range of biological effects.<sup>[14][15]</sup> Hydrazines can act as mechanism-based inhibitors for various enzymes, particularly those that utilize cofactors.<sup>[16][17]</sup> For instance, the well-known drug phenelzine, a hydrazine derivative, irreversibly inhibits monoamine oxidase (MAO).<sup>[16]</sup>

Given the structural motifs present in **Benzyl 1-methylhydrazinecarboxylate**, a logical area of investigation for its biological activity would be its potential as an enzyme inhibitor. A hypothetical workflow for screening its inhibitory activity is presented below.



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